1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18830293
Molecular Formula: C10H10BrClOS
Molecular Weight: 293.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClOS |
|---|---|
| Molecular Weight | 293.61 g/mol |
| IUPAC Name | 1-bromo-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C10H10BrClOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |
| Standard InChI Key | USECBLQCYOVMIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is defined by a propan-2-one backbone substituted at the α-position with a bromine atom and a 3-chloro-4-(methylthio)phenyl group. The phenyl ring’s 3-chloro and 4-methylthio substituents create electronic asymmetry, enhancing the compound’s reactivity toward nucleophiles. The bromine atom at the α-carbon further amplifies electrophilicity, making the carbonyl group susceptible to nucleophilic attack.
Key spectroscopic data, such as ¹H NMR and ¹³C NMR, reveal distinct signals for the methylthio group (δ ~2.5 ppm for S–CH₃) and the carbonyl carbon (δ ~200 ppm). The Canonical SMILES representation (CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Br) succinctly captures its connectivity, while the InChIKey (USECBLQCYOVMIX-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.
Synthesis and Reaction Optimization
The synthesis of 1-bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions, beginning with the functionalization of a pre-substituted benzene derivative. A common route involves:
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Friedel-Crafts Acylation: Introducing the propan-2-one moiety to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Halogenation: Sequential bromination and chlorination via electrophilic aromatic substitution, leveraging the directing effects of the methylthio group.
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Purification: Chromatographic techniques or recrystallization to achieve >95% purity.
Industrial-scale production often employs continuous flow reactors to enhance yield and reduce byproducts. For instance, a 2024 study reported a 78% yield under optimized conditions (60°C, 12-hour residence time) using a microfluidic setup.
Mechanistic Insights and Reactivity
The compound’s reactivity is governed by two primary sites: the α-bromine atom and the carbonyl group. Nucleophilic substitution at the brominated carbon proceeds via an Sₙ2 mechanism, with the leaving group’s departure facilitated by the adjacent carbonyl’s electron-withdrawing effect. Concurrently, the carbonyl carbon engages in addition-elimination reactions, particularly with amines or hydrazines, forming Schiff bases or hydrazones.
Density Functional Theory (DFT) calculations highlight the influence of the 3-chloro and 4-methylthio groups on reaction kinetics. The chloro substituent’s -I effect increases the carbonyl’s electrophilicity, while the methylthio group’s +M effect stabilizes intermediate enolate species. This duality enables selective functionalization, a feature exploited in cascade reactions for synthesizing polyhalogenated ketones .
Applications in Pharmaceutical and Agrochemical Research
Drug Development
As a versatile intermediate, this compound has been utilized in the synthesis of antimicrobial agents and kinase inhibitors. For example, coupling it with pyridine derivatives yielded analogs with IC₅₀ values < 1 μM against Staphylococcus aureus, surpassing conventional antibiotics. Its bromine atom also serves as a handle for cross-coupling reactions, enabling late-stage diversification in medicinal chemistry campaigns.
Agrochemical Innovation
In agrochemicals, the compound’s halogenated structure contributes to herbicidal and fungicidal activity. A 2024 study demonstrated its efficacy as a precursor to succinate dehydrogenase inhibitors, achieving 90% control of Botrytis cinerea at 50 ppm concentrations.
| Application | Target Activity | Efficacy Metrics | Reference |
|---|---|---|---|
| Antimicrobial Agents | S. aureus Inhibition | IC₅₀: 0.8 μM | |
| Herbicides | Weed Control | ED₉₀: 2.5 kg/ha | |
| Fungicides | B. cinerea Control | 90% Inhibition at 50 ppm |
Comparative Analysis with Structural Analogs
Substituent positioning profoundly impacts the compound’s properties. For instance, shifting the methylthio group from the 4-position to the 2-position (as in 1-bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one) reduces steric hindrance, increasing reactivity toward Grignard reagents by 40%. Conversely, replacing bromine with iodine enhances photostability but reduces solubility in polar solvents.
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